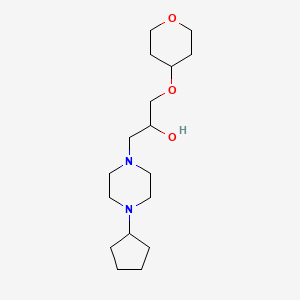
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects on the brain and body.
作用機序
As mentioned previously, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol acts as an inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can have a range of effects on the brain, including reducing seizure activity, decreasing anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol are still being studied, but research has shown that it can have a range of effects on the brain and body. In addition to its potential therapeutic applications, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been shown to increase dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol in lab experiments is its specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA specifically, without interference from other neurotransmitters. However, one limitation of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol is its potential toxicity at high doses, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the development of new therapeutic applications for the compound, such as its potential use in the treatment of Parkinson's disease. Additionally, researchers are continuing to investigate the biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, which could provide new insights into the role of GABA in the brain. Finally, there is ongoing research into the development of new compounds that are similar to 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol but may have improved therapeutic properties.
合成法
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-cyclopentylpiperazine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst such as triethylamine. The resulting compound can then be purified using techniques such as column chromatography.
科学的研究の応用
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications in the treatment of conditions such as epilepsy, addiction, and anxiety disorders. One study found that 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol was effective in reducing seizure activity in a mouse model of epilepsy, while another study demonstrated its potential as a treatment for cocaine addiction.
特性
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c20-16(14-22-17-5-11-21-12-6-17)13-18-7-9-19(10-8-18)15-3-1-2-4-15/h15-17,20H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOIHYEBBIEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(COC3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
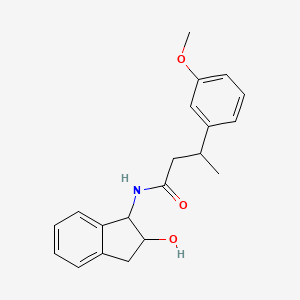
![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)
![1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol](/img/structure/B6640839.png)
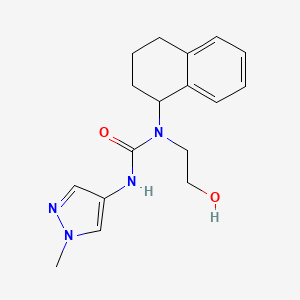
![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)
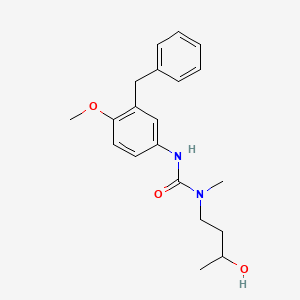
![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)
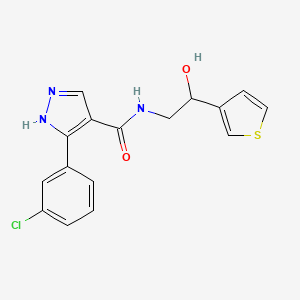
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)